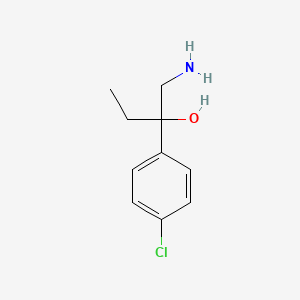

1-Amino-2-(4-chlorophenyl)butan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-amino-2-(4-chlorophenyl)butan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO/c1-2-10(13,7-12)8-3-5-9(11)6-4-8/h3-6,13H,2,7,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXSQQBZJYJKCFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)(C1=CC=C(C=C1)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Chemical Context and Significance of β Amino Alcohol Scaffolds

The β-amino alcohol scaffold, characterized by an amino group and a hydroxyl group on adjacent carbon atoms, is a privileged motif in organic chemistry. This structural unit is found in a wide array of natural products, pharmaceuticals, and chiral catalysts. researchgate.netdigitellinc.com Their prevalence stems from the versatile chemical reactivity of the amino and hydroxyl groups, which can participate in a variety of chemical transformations and biological interactions. evitachem.comnoaa.gov

The significance of β-amino alcohols extends to their role as crucial building blocks in the synthesis of more complex molecules. researchgate.netresearchgate.net They serve as versatile intermediates in the preparation of a diverse range of compounds, including alkaloids, peptides, and various heterocyclic systems. researchgate.net The stereochemistry of the amino and hydroxyl groups is often critical to the biological activity of the final product, making the stereoselective synthesis of β-amino alcohols an area of intense research. diva-portal.org

A Historical Perspective on Amino Alcohol Synthesis

The synthesis of amino alcohols has a rich history, evolving from classical methods to more sophisticated and stereoselective strategies. Early approaches often relied on the reduction of α-amino acids or their corresponding esters, providing a straightforward route to these compounds. taylorandfrancis.com Another traditional method involves the aminolysis of epoxides, where the ring-opening of an epoxide with an amine yields the corresponding β-amino alcohol. researchgate.net

Over the decades, significant advancements have been made in the development of asymmetric methods for amino alcohol synthesis. The Sharpless asymmetric aminohydroxylation, for instance, provides a direct route to enantiomerically enriched β-amino alcohols from alkenes. diva-portal.org More recently, catalytic C-H amination reactions have emerged as a powerful tool for the regioselective and enantioselective synthesis of these important molecules, offering a more atom-economical approach. nih.gov The work of E.J. Corey and others on enantioselective reductions of ketones has also been instrumental in providing access to chiral alcohols, which can be further elaborated into amino alcohols. wikipedia.org

The Research Landscape of Substituted Butan 2 Ol Structures

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For 1-Amino-2-(4-chlorophenyl)butan-2-ol, two primary strategic disconnections are considered, focusing on the formation of the key carbon-carbon and carbon-nitrogen bonds.

Scheme 1: Retrosynthetic Analysis of this compound

Disconnection A (C-C Bond Formation): This disconnection breaks the bond between the C1 and C2 carbons of the butane (B89635) chain. This leads to a synthon of an ethyl nucleophile and an α-amino ketone electrophile. The synthetic equivalent for the ethyl nucleophile is typically an ethyl Grignard reagent (ethylmagnesium bromide) or ethyllithium (B1215237). The corresponding α-amino ketone is 2-amino-1-(4-chlorophenyl)ethanone (B52829). This approach is attractive due to the commercial availability of the α-amino ketone precursor.

Disconnection B (C-N Bond Formation): This disconnection involves cleaving the bond between the nitrogen and the C1 carbon. This retrosynthetic step suggests an epoxide intermediate, 2-(4-chlorophenyl)-2-ethyloxirane, which could be opened by an ammonia (B1221849) equivalent. While plausible, this route can present challenges in controlling regioselectivity, as the nucleophile could attack either carbon of the epoxide ring.

Based on the directness and the availability of starting materials, the C-C bond formation strategy (Disconnection A) is often the more practical and widely considered approach for the synthesis of this compound and its analogs.

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the target molecule from readily available precursors in a limited number of steps. These methods can be broadly categorized into asymmetric and non-asymmetric pathways.

Catalytic Asymmetric Synthesis Pathways

Given the presence of a stereocenter at the C2 position, enantioselective synthesis is of significant importance. Catalytic asymmetric methods employ chiral catalysts to control the stereochemical outcome of the reaction, leading to the formation of a single enantiomer of the target compound.

While direct asymmetric hydrogenation of a suitable prochiral ketone precursor to this compound is conceivable, the synthesis of such a precursor can be complex. A more common strategy involves the asymmetric hydrogenation of a prochiral α-amino ketone. For instance, a protected form of 2-amino-1-(4-chlorophenyl)ethanone could be subjected to asymmetric hydrogenation to establish the chiral alcohol center, followed by the addition of the ethyl group. However, a more direct application would be the asymmetric reduction of a suitable β-amino ketone precursor, if available.

Catalytic transfer hydrogenation offers a practical alternative to using high-pressure hydrogen gas, often employing isopropanol (B130326) as the hydrogen source in the presence of a chiral transition metal catalyst, such as a Ru(II), Rh(III), or Ir(III) complex with chiral ligands.

Table 1: Representative Catalysts for Asymmetric Hydrogenation

| Catalyst Type | Chiral Ligand Example | Typical Substrate |

| Ruthenium(II) | (R)-BINAP | Prochiral ketones |

| Rhodium(III) | (R,R)-TsDPEN | Imines |

| Iridium(III) | (S,S)-f-binaphane | Ketones |

This table presents examples of catalyst systems that could be adapted for the enantioselective synthesis of chiral amino alcohols.

Chiral Lewis acids can be employed to catalyze the enantioselective addition of nucleophiles to carbonyl compounds. In the context of synthesizing this compound, a chiral Lewis acid could be used to direct the addition of an ethyl nucleophile to 2-amino-1-(4-chlorophenyl)ethanone. Chiral oxazaborolidine catalysts, developed by Corey, Itsuno, and Bakshi (CBS catalysts), are well-known for the enantioselective reduction of ketones, and analogous systems could be envisioned for nucleophilic additions.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. Chiral primary or secondary amines, such as those derived from proline, can activate carbonyl compounds towards nucleophilic attack. An organocatalytic approach to this compound could involve the activation of a suitable precursor, although direct enantioselective ethylation of an α-amino ketone using organocatalysis is a challenging area of research.

Nucleophilic Addition Reactions to Carbonyls

The most straightforward and common method for the synthesis of this compound is the nucleophilic addition of an ethyl group to the carbonyl carbon of 2-amino-1-(4-chlorophenyl)ethanone. This reaction directly forms the desired carbon skeleton and introduces the tertiary alcohol functionality.

The primary choice for the ethyl nucleophile is a Grignard reagent, specifically ethylmagnesium bromide (EtMgBr), or ethyllithium (EtLi). The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) at low temperatures to control the reactivity.

Scheme 2: Synthesis of this compound via Grignard Reaction

Table 2: Hypothetical Reaction Data for the Grignard Synthesis of this compound

| Entry | Ethyl Nucleophile | Amine Protection | Solvent | Temperature (°C) | Yield (%) |

| 1 | EtMgBr (2.2 eq) | None | THF | 0 to rt | 65 |

| 2 | EtLi (2.2 eq) | None | Diethyl Ether | -78 to rt | 60 |

| 3 | EtMgBr (1.1 eq) | Boc | THF | 0 to rt | 85 (before deprotection) |

| 4 | EtMgBr (1.1 eq) | Bn | THF | 0 to rt | 80 (before deprotection) |

This table presents hypothetical data based on typical outcomes for Grignard reactions with α-amino ketones. Actual results may vary.

Grignard Reactions with Imines or Nitriles

Grignard reactions offer a powerful tool for the formation of carbon-carbon bonds. A plausible route to this compound involves the reaction of a suitable Grignard reagent with an electrophilic imine or nitrile precursor.

One potential pathway begins with the synthesis of an appropriate α-amino nitrile. For instance, the Strecker synthesis could be employed, starting from 1-(4-chlorophenyl)propan-1-one. Reaction of this ketone with an amine (e.g., ammonia or a protected amine) and a cyanide source would yield the corresponding α-amino nitrile. Subsequent treatment of this intermediate with an ethyl Grignard reagent (ethylmagnesium bromide) would lead to the formation of a ketimine intermediate after the addition of the ethyl group to the nitrile carbon. Acidic workup would then hydrolyze the imine and any protecting groups to afford the target this compound.

Alternatively, a Grignard reagent could be added to an imine. The required imine could be prepared from a suitable carbonyl compound. For example, an N-protected α-amino ketone could be reacted with an ethyl Grignard reagent. The Grignard reagent would add to the carbonyl group, and subsequent deprotection of the amino group would yield the final product.

| Starting Material | Reagents | Intermediate | Product |

| 1-(4-chlorophenyl)propan-1-one | 1. NH3, KCN2. EtMgBr3. H3O+ | α-amino nitrile, then ketimine | This compound |

| N-protected α-amino ketone | 1. EtMgBr2. Deprotection | Alkoxide | This compound |

Aldol-type Reactions and Subsequent Transformations

Aldol-type reactions provide a classic method for forming carbon-carbon bonds and introducing a hydroxyl group. A Henry reaction (nitro-aldol reaction) is a particularly relevant variant for the synthesis of amino alcohols.

This approach would likely involve the reaction of 4-chlorobenzaldehyde (B46862) with nitropropane in the presence of a base. This condensation would yield a nitro alcohol, 1-(4-chlorophenyl)-1-hydroxy-2-nitrobutane. The nitro group in this intermediate can then be reduced to a primary amine using a variety of reducing agents, such as catalytic hydrogenation (e.g., H2 over a palladium, platinum, or nickel catalyst) or chemical reduction (e.g., with lithium aluminum hydride). This reduction directly furnishes the target this compound. The stereochemistry of the product can be influenced by the reaction conditions and the choice of reducing agent.

| Starting Material 1 | Starting Material 2 | Base | Intermediate | Reducing Agent | Product |

| 4-chlorobenzaldehyde | Nitropropane | e.g., NaOH, Et3N | 1-(4-chlorophenyl)-1-hydroxy-2-nitrobutane | H2/Pd, Pt, or Ni; LiAlH4 | This compound |

Reductive Amination Strategies

Reductive amination is a versatile and widely used method for the synthesis of amines. organic-chemistry.org This process involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of this compound, a suitable precursor would be the α-hydroxy ketone, 2-hydroxy-1-(4-chlorophenyl)butan-1-one. This ketone can be subjected to reductive amination with ammonia or a protected amine source. The reaction is typically carried out in the presence of a reducing agent that selectively reduces the iminium ion intermediate over the ketone starting material. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), or catalytic hydrogenation. organic-chemistry.org The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reaction.

A related strategy involves the reductive amination of a keto-amine precursor. This would entail starting with an aminoketone, which upon reduction of the ketone functionality would yield the desired amino alcohol.

| Precursor | Amine Source | Reducing Agent | Product |

| 2-hydroxy-1-(4-chlorophenyl)butan-1-one | Ammonia | NaBH3CN, NaBH(OAc)3, or H2/catalyst | This compound |

Aminohydroxylation Reactions

Aminohydroxylation is a powerful method for the direct conversion of an alkene into a vicinal amino alcohol. The Sharpless asymmetric aminohydroxylation is a well-established and highly effective version of this reaction that allows for the enantioselective synthesis of amino alcohols. organic-chemistry.orgnih.gov

To synthesize this compound via this method, the starting material would be an appropriately substituted alkene, such as 2-(4-chlorophenyl)but-1-ene. The reaction involves treating the alkene with a nitrogen source, typically a carbamate (B1207046) or sulfonamide derivative (e.g., chloramine-T), in the presence of an osmium catalyst and a chiral ligand. organic-chemistry.orgnih.gov The chiral ligand, often derived from cinchona alkaloids, directs the facial selectivity of the addition of the amino and hydroxyl groups to the double bond, leading to a product with high enantiomeric excess. organic-chemistry.orgnih.gov Subsequent hydrolysis of the resulting intermediate yields the desired 1,2-amino alcohol. The regioselectivity of the addition can sometimes be a challenge and may depend on the specific substrate and reaction conditions. organic-chemistry.org

| Alkene Substrate | Nitrogen Source | Catalyst System | Product |

| 2-(4-chlorophenyl)but-1-ene | Chloramine-T or similar | Osmium catalyst, chiral ligand | This compound |

Decarboxylative Coupling Approaches to Amino Alcohols

Recent advances in photoredox catalysis have enabled novel synthetic strategies, including the decarboxylative coupling of α-amino acids with carbonyl compounds to form 1,2-amino alcohols. This method offers a convergent approach to the target molecule.

A potential application of this methodology to the synthesis of this compound could involve the coupling of an α-amino acid derivative, such as alanine (B10760859), with a suitable ketone precursor, like 1-(4-chlorophenyl)ethan-1-one. The reaction is typically initiated by a photocatalyst that, upon irradiation with visible light, facilitates the decarboxylation of the amino acid to generate an α-amino radical. This radical then adds to the carbonyl group of the ketone, and subsequent steps yield the final amino alcohol product. This approach is attractive due to its use of readily available starting materials and mild reaction conditions.

| Amino Acid Derivative | Carbonyl Compound | Catalyst | Product |

| Alanine derivative | 1-(4-chlorophenyl)ethan-1-one | Photocatalyst (e.g., Iridium or Ruthenium complex) | This compound |

Stereoselective Synthesis of Enantiomers and Diastereomers

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of specific enantiomers and diastereomers of this compound is of significant importance.

Chiral Pool Approaches

The chiral pool refers to the collection of readily available, enantiomerically pure natural products, such as amino acids, sugars, and terpenes, which can be used as starting materials in asymmetric synthesis. baranlab.org This approach leverages the existing chirality of the starting material to control the stereochemistry of the final product.

For the synthesis of a specific enantiomer of this compound, a chiral amino acid could serve as a suitable starting point. For example, (S)-alanine could be a precursor. The carboxylic acid functionality of alanine can be reduced to an alcohol to form (S)-alaninol. The amino group of alaninol can be protected, and the hydroxyl group can be converted into a good leaving group. This intermediate could then be used in a coupling reaction with a 4-chlorophenyl organometallic reagent, or the hydroxyl group could be oxidized to an aldehyde for a subsequent Grignard addition with a 4-chlorophenylmagnesium halide. These routes would need to be carefully designed to control the stereocenter at the carbinolamine carbon.

Another approach could involve the use of a chiral auxiliary. A chiral auxiliary is a molecule that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction and is subsequently removed. nih.govwikipedia.org For instance, in an aldol-type reaction, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to the propionate (B1217596) equivalent before condensation with 4-chlorobenzaldehyde. researchgate.net This would induce diastereoselectivity in the formation of the new stereocenters. Subsequent removal of the auxiliary would provide the enantiomerically enriched product. Similarly, in a Grignard addition to an imine, a chiral sulfinamide auxiliary (Ellman's auxiliary) on the imine nitrogen can direct the stereoselective addition of the Grignard reagent. wikipedia.orgyale.edu

| Chiral Source | Synthetic Strategy | Key Transformation |

| (S)-Alanine | Conversion to a chiral building block | Reduction of carboxylic acid, functional group manipulations, and C-C bond formation |

| Chiral Auxiliary (e.g., Evans oxazolidinone) | Diastereoselective aldol (B89426) reaction | Aldol condensation of an auxiliary-bound propionate with 4-chlorobenzaldehyde |

| Chiral Auxiliary (e.g., Ellman's sulfinamide) | Diastereoselective Grignard addition | Addition of a Grignard reagent to a chiral sulfinylimine |

Use of Chiral Auxiliaries

The use of a chiral auxiliary is a foundational strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. acs.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate, directing the stereoselectivity of subsequent reactions before being removed. wikipedia.org For a molecule like this compound, which contains an α-tertiary alcohol, a plausible synthetic approach would involve the diastereoselective addition of an organometallic reagent to a ketone precursor, or the alkylation of a chiral enolate. researchgate.net

A hypothetical pathway could begin with 2-amino-1-(4-chlorophenyl)ethan-1-one. The amino group could be protected and then attached to a chiral auxiliary, such as one of Evans' oxazolidinones, to form an N-acyl derivative. wikipedia.orgresearchgate.net Deprotonation to form a chiral enolate, followed by alkylation with an ethyl halide, would proceed with high diastereoselectivity dictated by the auxiliary. Subsequent removal of the auxiliary and reduction of the ketone would yield the target amino alcohol.

Another powerful strategy involves the use of N-tert-butanesulfinyl imines, developed by Ellman. acs.org A precursor such as 1-(4-chlorophenyl)butan-2-one (B2483494) could be converted to an N-tert-butanesulfinyl ketimine. The diastereoselective addition of a nucleophile to introduce the C1 aminomethyl group (e.g., via a protected hydroxymethyl or aminomethyl anion equivalent) would be directed by the chiral sulfinyl group. Subsequent cleavage of the auxiliary would furnish the chiral amine. wikipedia.org The stereoselectivity of such additions is often rationalized by a six-membered ring transition state where the metal of the nucleophilic reagent coordinates to both the imine nitrogen and the sulfinyl oxygen. wikipedia.org

Table 1: Common Chiral Auxiliaries and Potential Application

| Chiral Auxiliary | Class | Potential Application for Synthesis |

|---|---|---|

| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Oxazolidinone | Diastereoselective alkylation of an N-acylated precursor. researchgate.net |

| (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) | Hydrazone | Asymmetric alkylation of a ketone precursor. |

| (R)-tert-Butanesulfinamide | Sulfinamide | Diastereoselective addition to a precursor imine. acs.org |

Enzymatic and Biocatalytic Transformations

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. rsc.org Enzymes such as transaminases (TAs), amine dehydrogenases (AmDHs), and ketone reductases (KREDs) are particularly relevant for the synthesis of chiral amino alcohols. acs.orgrsc.org

A potential biocatalytic route to this compound could involve a multi-enzyme cascade. The synthesis could start from a prochiral precursor like 1-(4-chlorophenyl)-1-hydroxybutan-2-one. An ω-transaminase (ω-TA) could then stereoselectively install the amino group at the C1 position. ω-TAs are versatile enzymes that catalyze the transfer of an amino group from a donor (like isopropylamine (B41738) or L-alanine) to a ketone or aldehyde acceptor, and their substrate scope is not limited to α-keto acids. nih.govresearchgate.net The success of this step would depend on finding or engineering a transaminase that accepts this specific substrate. The industrial synthesis of the antidiabetic drug sitagliptin, which involves the transamination of a prochiral ketone, serves as a benchmark for this technology. nih.govalmacgroup.com

Alternatively, an amine dehydrogenase (AmDH) could be employed for the reductive amination of the same precursor ketone using ammonia and a nicotinamide (B372718) cofactor (NADH or NADPH). acs.org The stereoselectivity would be controlled by the enzyme's chiral pocket.

Table 2: Relevant Enzyme Classes for Synthesis

| Enzyme Class | Reaction Type | Potential Application for Synthesis |

|---|---|---|

| ω-Transaminase (ω-TA) | Asymmetric amination | Stereoselective conversion of 1-amino-2-(4-chlorophenyl)butan-2-one to the target amine. mdpi.com |

| Amine Dehydrogenase (AmDH) | Reductive amination | Stereoselective conversion of a precursor ketone with ammonia. acs.orgrsc.org |

| Ketone Reductase (KRED) | Asymmetric reduction | Stereoselective reduction of a precursor α-amino ketone to form the chiral alcohol center. |

Diastereoselective Control in Synthesis

With two stereocenters (at C1 and C2), the synthesis of this compound requires precise control of diastereoselectivity to obtain a single isomer out of the four possible (1R,2R), (1S,2S), (1R,2S), and (1S,2R).

One strategy involves the diastereoselective addition of a nucleophile to a chiral substrate. For instance, starting with a chiral, N-protected α-amino aldehyde, such as N-Boc-(S)-1-amino-1-(4-chlorophenyl)acetaldehyde, the addition of an ethyl Grignard or ethyl lithium reagent would create the tertiary alcohol at C2. The stereochemical outcome of this addition would be influenced by the existing stereocenter at C1, governed by models such as Felkin-Anh or Cram chelation control. The choice of protecting group on the nitrogen and the metal cation of the nucleophile can significantly influence which diastereomer is favored. nih.gov

Reagent-controlled synthesis provides another powerful avenue. An achiral precursor, such as 1-(4-chlorophenyl)butan-2-one, could be subjected to an asymmetric aminohydroxylation reaction, which installs both the amino and hydroxyl groups across a double bond. More practically, an asymmetric addition to an imine derived from this ketone could be employed. For example, the addition of a carbon nucleophile to an imine derived from 1-(4-chlorophenyl)butan-1-one could be catalyzed by a chiral Lewis acid or Brønsted acid to set the stereochemistry at the carbon bearing the amino group. uwo.ca Subsequent stereoselective addition of an ethyl group to the ketone would establish the second stereocenter.

Table 3: Illustrative Diastereoselective Addition

| Substrate | Reagent | Expected Major Diastereomer | Controlling Model |

|---|---|---|---|

| Chiral N-Boc-1-amino-1-(4-chlorophenyl)acetaldehyde | Ethylmagnesium Bromide | syn or anti product | Felkin-Anh or Chelation Control |

| 1-(4-chlorophenyl)butan-1-imine | Chiral Allyl Silane + Lewis Acid | syn or anti homoallylic amine | Acyclic Stereocontrol nsf.gov |

Purification and Isolation Techniques for Synthetic Intermediates and Final Compound

The purification of synthetic intermediates and the final this compound is critical for obtaining a chemically and stereochemically pure compound. Standard techniques such as column chromatography and crystallization would be employed.

For separating diastereomers formed during the synthesis, silica (B1680970) gel chromatography is often effective due to the different physical properties (e.g., polarity, crystal packing) of diastereomeric compounds. If the diastereomers are difficult to separate, they can be carried to the next step where, after removal of a chiral auxiliary, the resulting enantiomers might be separable by other means.

To separate enantiomers (a racemic mixture), two primary methods are available:

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. Different types of CSPs are available, and screening would be necessary to find one that provides adequate separation for the target compound or its N-protected derivatives.

Classical Resolution via Diastereomeric Salt Formation: This method involves reacting the racemic amino alcohol with a single enantiomer of a chiral acid (a resolving agent), such as tartaric acid or mandelic acid. libretexts.org This reaction forms a mixture of diastereomeric salts, which can then be separated by fractional crystallization based on their differing solubilities. acs.orgacs.org Once separated, the individual diastereomeric salts are treated with a base to liberate the pure enantiomers of the amino alcohol. acs.orgresearchgate.net Boric acid in combination with a chiral diol like 1,1'-bi-2-naphthol (B31242) (BINOL) can also form separable diastereomeric borate (B1201080) complexes with amino alcohols. acs.orgacs.org

Scale-Up Considerations for Research and Development

Transitioning a synthetic route from a laboratory scale (milligrams to grams) to a larger scale for further development (kilograms) presents numerous challenges. worldpharmatoday.com For the synthesis of this compound, several factors would need careful consideration.

Reagent Cost and Availability: Stoichiometric chiral auxiliaries can be expensive, making a process less economically viable on a large scale. chemtek.co.in Therefore, routes that use recyclable auxiliaries or, ideally, catalytic amounts of a chiral ligand or an enzyme are preferred. rsc.org

Process Safety and Robustness: Reactions involving highly reactive reagents like organolithiums or hydrides require careful control of temperature and addition rates to manage exotherms, which is more challenging on a larger scale. The process must be robust and reproducible, giving consistent yield and purity. chemtek.co.in

Purification and Isolation: Purification by chromatography is often not practical for large quantities. Developing a robust crystallization procedure for the final product or a key intermediate is highly desirable as it is a more scalable and cost-effective purification method. worldpharmatoday.com If diastereomeric salt resolution is used, the efficiency of the crystallization and the recovery of the resolving agent are key economic factors.

Regulatory and Environmental Concerns: The choice of solvents, reagents, and catalysts must align with regulatory guidelines (e.g., minimizing the use of toxic reagents and heavy metals). Biocatalytic routes are often favored from a green chemistry perspective as they are performed in aqueous media under mild conditions. rsc.org

Ensuring that the chosen asymmetric technology performs consistently at a larger scale is a primary challenge, as reaction kinetics, mixing, and heat transfer can all be affected by the change in scale. chemtek.co.in

Reactivity of the Amino Functional Group

The primary amino group (-NH₂) is a key site of reactivity in the molecule, participating in a wide array of reactions typical of aliphatic amines.

The lone pair of electrons on the nitrogen atom imparts strong nucleophilic character to the amino group. This allows it to attack electron-deficient centers, leading to the formation of new carbon-nitrogen bonds and enabling various derivatization strategies. The amino group can readily participate in nucleophilic substitution reactions. evitachem.com For instance, it can be alkylated by reacting with alkyl halides, although this can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts.

| Reaction Type | Reagent Example | Product Class |

| N-Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary Amine |

| Michael Addition | α,β-Unsaturated Carbonyl | β-Amino Carbonyl |

The amino group is basic and will readily accept a proton (H⁺) from an acid to form an ammonium salt. Conversely, the hydroxyl group is weakly acidic and can be deprotonated by a very strong base. The extent of these reactions is governed by their respective pKa values. The pKa of the protonated primary amino group (R-NH₃⁺) is typically in the range of 9-11, indicating it is a moderately strong base. The pKa of a tertiary alcohol is generally high, around 18-20, making it a very weak acid. A predicted pKa value for the hydroxyl group in a structurally similar compound is approximately 15.07. chemicalbook.com

| Functional Group | Equilibrium Reaction | Typical pKa Range | Predominant State at pH 7 |

| Amino (as conjugate acid) | R-NH₃⁺ ⇌ R-NH₂ + H⁺ | 9-11 | R-NH₃⁺ (Protonated) |

| Hydroxyl | R-OH ⇌ R-O⁻ + H⁺ | 18-20 | R-OH (Neutral) |

A hallmark reaction of primary amines is their condensation with aldehydes or ketones to form Schiff bases, also known as imines. gsconlinepress.com This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by a dehydration step, which is often catalyzed by acid or heat. gsconlinepress.comnih.gov The formation of the C=N double bond is a reversible process, and removal of water can drive the reaction to completion. nih.gov Given the structure of this compound, it can react with a variety of carbonyl compounds.

The initial product is an imine. While enamines can be formed through tautomerization of imines, this equilibrium generally favors the imine for compounds derived from primary amines.

| Carbonyl Reactant | Example | Product Type |

| Aldehyde | Benzaldehyde | N-Benzylidene Schiff Base |

| Ketone | Acetone | N-Isopropylidene Schiff Base |

| Aldehyde | Salicylaldehyde | N-Salicylidene Schiff Base |

The nucleophilic amino group reacts readily with acylating and sulfonylating agents.

Acylation: Reaction with acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) yields N-acyl derivatives, which are amides. This reaction is typically rapid and exothermic.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base produces sulfonamides. sapub.org This reaction is a common method for protecting amino groups. sapub.org Studies have shown that in molecules containing both amino and hydroxyl groups, the sulfonylation reaction can be chemoselective, with the amino group reacting preferentially while the hydroxyl group remains intact. sapub.org

| Reaction Type | Reagent Example | Functional Group Formed |

| Acylation | Acetyl Chloride | Amide |

| Acylation | Acetic Anhydride (B1165640) | Amide |

| Sulfonylation | p-Toluenesulfonyl Chloride | Sulfonamide |

| Sulfonylation | Benzenesulfonyl Chloride | Sulfonamide |

Reactivity of the Hydroxyl Functional Group

The tertiary hydroxyl (-OH) group is attached to a carbon that is bonded to three other carbon atoms (the ethyl group, the 4-chlorophenyl group, and the aminomethyl group). This substitution pattern results in significant steric hindrance, which strongly influences its reactivity.

Esterification: Direct esterification of tertiary alcohols with carboxylic acids under acidic conditions (Fischer esterification) is generally inefficient. sciencemadness.orgchemguide.co.uk The reaction is slow, reversible, and prone to elimination side reactions (dehydration) due to the stability of the intermediate tertiary carbocation. More effective methods for esterifying tertiary alcohols involve the use of more reactive acylating agents. sciencemadness.orggoogle.com Reaction with highly reactive acid chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like pyridine, can produce the desired ester in good yield. sciencemadness.orggoogle.com

| Method | Reagents | Conditions | Efficacy for Tertiary Alcohols |

| Fischer Esterification | Carboxylic Acid, H⁺ catalyst | Heating | Low; elimination is a major side reaction |

| Acyl Chloride Method | Acyl Chloride, Pyridine | Room Temperature | High |

| Acid Anhydride Method | Acid Anhydride, Catalyst (e.g., DMAP) | Mild | High |

| Steglich Esterification | Carboxylic Acid, DCC, DMAP | Mild | Moderate to High |

Etherification: The synthesis of ethers from tertiary alcohols also presents challenges. The Williamson ether synthesis, which involves reacting an alkoxide with an alkyl halide, is not suitable for tertiary alkoxides as elimination of the alkyl halide is the predominant pathway. However, alternative methods have been developed. For instance, reactions of alcohols with aryl electrophiles, such as aryl halides or sulfonates, can be achieved using transition-metal catalysis. liv.ac.uk Light-promoted nickel catalysis has been shown to be effective for the C-O coupling of (hetero)aryl electrophiles with primary and secondary alcohols, and similar principles could be explored for tertiary systems. liv.ac.uk Iron(III) triflate has also been reported as a catalyst for the direct etherification of alcohols. nih.gov

| Method | Reagents | General Description | Applicability to Tertiary Alcohols |

| Williamson Ether Synthesis | Strong Base, Alkyl Halide | Sₙ2 reaction | Poor; elimination predominates |

| Acid-Catalyzed Dehydration | H₂SO₄, Heat | Dehydration to form symmetrical ethers | Poor; elimination to alkene is favored |

| Pd/Cu-Catalyzed Coupling | Aryl Halide, Base, Catalyst | Ullmann-type synthesis | Potentially applicable nih.gov |

| Nickel-Catalyzed Coupling | Aryl Halide, Base, Ni-Catalyst | Light-promoted C-O coupling | Potentially applicable liv.ac.uk |

Oxidation Reactions and Products

The tertiary alcohol group in this compound is resistant to oxidation under mild conditions due to the absence of a hydrogen atom on the carbinol carbon. However, the primary amino group can be susceptible to oxidation.

Mild oxidation, for instance with carefully controlled reagents, could potentially convert the primary amino group to a nitro group, yielding 1-Nitro-2-(4-chlorophenyl)butan-2-ol. More vigorous oxidation conditions could lead to cleavage of the carbon-carbon bonds. It is important to note that the presence of the tertiary alcohol can influence the course of oxidation, and specific reagents would be required to selectively target the amino group.

In a related context, β-amino alcohols can be oxidized to α-amino aldehydes. This transformation often requires protection of the amino group prior to oxidation. For this compound, this would first involve N-protection, followed by a theoretical (and challenging) oxidation of the tertiary alcohol, which is generally unreactive. A more plausible, though indirect, route to an analogous keto-amine would involve a different synthetic pathway altogether rather than direct oxidation of the parent compound.

Table 1: Potential Oxidation Products and Conditions

| Starting Material | Oxidizing Agent | Potential Product(s) | Reaction Conditions |

|---|---|---|---|

| This compound | Mild Oxidant (e.g., selective for amines) | 1-Nitro-2-(4-chlorophenyl)butan-2-ol | Controlled temperature and stoichiometry |

| This compound | Strong Oxidant (e.g., KMnO4, heat) | Cleavage products (e.g., 4-chlorobenzoic acid) | Harsh conditions (heat, strong acid/base) |

Dehydration Pathways

The acid-catalyzed dehydration of this compound, a tertiary benzylic alcohol, is expected to proceed through an E1 elimination mechanism. chemdictionary.orglibretexts.org This pathway involves the protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a tertiary carbocation. The stability of this carbocation is enhanced by both the inductive effect of the two alkyl groups and hyperconjugation, as well as resonance stabilization from the adjacent 4-chlorophenyl ring.

The subsequent deprotonation from a carbon adjacent to the carbocation can lead to the formation of different alkene products. The major product is generally predicted by Zaitsev's rule, which favors the formation of the more substituted (and thus more stable) alkene. However, the formation of a conjugated system with the aromatic ring can also be a significant driving force.

Possible dehydration products include:

2-(4-chlorophenyl)but-1-ene: Formed by deprotonation of the methyl group at the C1 position.

** (Z)- and (E)-2-(4-chlorophenyl)but-2-ene:** Formed by deprotonation of the methylene (B1212753) group at the C3 position. This would be the expected major product according to Zaitsev's rule.

1-(4-chlorophenyl)-1-ethyl-ethene: A rearranged product, though less likely without a clear driving force for rearrangement.

The reaction conditions, particularly the acid catalyst and temperature, will influence the product distribution.

Table 2: Predicted Dehydration Products of this compound

| Product Name | Structure | Formation Pathway | Expected Yield |

|---|---|---|---|

| 2-(4-chlorophenyl)but-1-ene | C10H11Cl | Deprotonation at C1 | Minor |

| (E/Z)-2-(4-chlorophenyl)but-2-ene | C10H11Cl | Deprotonation at C3 | Major (Zaitsev's Rule) |

Reactivity of the 4-Chlorophenyl Moiety

The 4-chlorophenyl group is a key determinant of the molecule's reactivity in aromatic substitution and cross-coupling reactions.

The chlorine atom is an ortho, para-directing group in electrophilic aromatic substitution reactions. doubtnut.comaskfilo.comgauthmath.comvedantu.com Although it is an electron-withdrawing group through its inductive effect, which deactivates the ring towards electrophilic attack compared to benzene, its lone pairs can be donated into the aromatic ring via resonance. This resonance effect enriches the electron density at the ortho and para positions, directing incoming electrophiles to these sites.

In the case of this compound, the ortho positions (C2' and C6') and the para position (C4') relative to the C2-substituent are considered. Since the para position is already occupied by the chlorine atom, electrophilic substitution will be directed to the ortho positions (C3' and C5' relative to the chloro group).

For example, in the nitration of chlorobenzene, the major product is p-nitrochlorobenzene, with the ortho isomer being a significant byproduct. doubtnut.comgauthmath.comscribd.com By analogy, nitration of this compound would be expected to yield primarily 1-Amino-2-(4-chloro-3-nitrophenyl)butan-2-ol and 1-Amino-2-(4-chloro-2-nitrophenyl)butan-2-ol. Steric hindrance from the bulky butanolamine substituent at C2 may influence the ortho/para ratio, potentially favoring substitution at the less hindered C3' and C5' positions.

Table 3: Predicted Product Ratios in the Nitration of the 4-Chlorophenyl Moiety

| Position of Nitration | Product | Predicted Abundance |

|---|---|---|

| Ortho to the butanolamine group | 1-Amino-2-(4-chloro-3-nitrophenyl)butan-2-ol | Major |

| Meta to the butanolamine group | 1-Amino-2-(4-chloro-2-nitrophenyl)butan-2-ol | Minor |

The carbon-chlorine bond in the 4-chlorophenyl group can participate in palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds.

Suzuki Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.comasianpubs.org For this compound, a Suzuki coupling with phenylboronic acid, for example, would yield 1-Amino-2-(4-biphenyl)butan-2-ol. The choice of palladium catalyst and ligands is crucial for achieving good yields with aryl chlorides, which are generally less reactive than the corresponding bromides or iodides. Catalysts with electron-rich and bulky phosphine (B1218219) ligands are often effective. mdpi.com

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org Reacting this compound with an alkene like methyl acrylate (B77674) could lead to the formation of a substituted cinnamate (B1238496) derivative. As with the Suzuki reaction, specific catalytic systems are required to facilitate the reaction with the less reactive aryl chloride.

Table 4: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid | Pd(OAc)2 / SPhos | Biphenyl derivative |

| Heck Reaction | Methyl acrylate | Pd(OAc)2 / P(o-tolyl)3 | Cinnamate derivative |

Intramolecular Cyclization and Rearrangement Pathways

The presence of both an amino and a hydroxyl group in a 1,2-relationship allows for the possibility of intramolecular cyclization reactions, particularly after N-substitution. For instance, if the primary amine is converted to a secondary amine with a suitable substituent, intramolecular cyclization could occur.

One plausible pathway would involve the formation of an N-substituted derivative, followed by an acid-catalyzed cyclization. Protonation of the hydroxyl group would lead to the formation of a good leaving group (water), and the subsequent departure would generate a carbocation. The nitrogen atom of the N-substituted amino group could then act as an internal nucleophile, attacking the carbocation to form a five-membered heterocyclic ring, such as a substituted oxazolidine. The feasibility and outcome of such a reaction would depend on the nature of the N-substituent and the reaction conditions.

Rearrangements are also possible, particularly involving the carbocation intermediate formed during dehydration. A 1,2-hydride or 1,2-alkyl shift could potentially lead to a more stable carbocation, resulting in rearranged alkene products. However, given the stability of the initial tertiary benzylic carbocation, significant rearrangement is less likely under standard dehydration conditions.

Spectroscopic and Advanced Analytical Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the detailed structural analysis of organic molecules in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, a complete picture of the molecular framework and the spatial arrangement of atoms can be constructed.

The ¹H NMR spectrum of 1-Amino-2-(4-chlorophenyl)butan-2-ol provides crucial information about the number and electronic environment of the protons. The aromatic protons on the 4-chlorophenyl ring typically appear as two distinct doublets due to their coupling. The protons of the aminomethyl group, the ethyl group, and the hydroxyl proton each exhibit characteristic chemical shifts and multiplicities.

The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. The carbon atoms of the 4-chlorophenyl ring, the quaternary carbon bearing the hydroxyl group, the aminomethyl carbon, and the two carbons of the ethyl group all resonate at distinct chemical shifts, providing a carbon fingerprint of the molecule.

Table 1: ¹H NMR Chemical Shift Assignments for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.35 | d | 8.5 |

| Aromatic-H | 7.28 | d | 8.5 |

| -CH₂-NH₂ | 2.95 | s | |

| -OH | 4.50 (broad s) | ||

| -CH₂-CH₃ | 1.85 | q | 7.5 |

| -CH₂-CH₃ | 0.75 | t | 7.5 |

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Chemical Shift (δ, ppm) |

| Quaternary Aromatic-C | 142.5 |

| Aromatic-CH | 128.5 |

| Aromatic-CH | 127.8 |

| C-Cl | 132.0 |

| C-OH | 75.5 |

| -CH₂-NH₂ | 50.2 |

| -CH₂-CH₃ | 33.5 |

| -CH₂-CH₃ | 8.0 |

To establish the connectivity between atoms, two-dimensional NMR experiments are indispensable. Correlation Spectroscopy (COSY) is used to identify proton-proton coupling networks. For this compound, COSY spectra would show a correlation between the methyl and methylene (B1212753) protons of the ethyl group, confirming their adjacency.

The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of each proton signal to its corresponding carbon atom. For instance, the proton signal at 2.95 ppm would show a correlation to the carbon signal at 50.2 ppm, confirming the -CH₂-NH₂ group.

The Heteronuclear Multiple Bond Correlation (HMBC) experiment provides information about longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for piecing together the entire molecular skeleton. For example, HMBC correlations would be expected from the protons of the ethyl group to the quaternary carbon C-2, and from the aminomethyl protons to C-2.

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can be employed to determine the stereochemistry of molecules by identifying protons that are close in space, irrespective of their bonding connectivity. For a chiral molecule like this compound, NOESY can help in elucidating the relative stereochemistry of the chiral center. For instance, spatial correlations between the protons of the aminomethyl group and the ethyl group could provide insights into the preferred conformation of the molecule in solution.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition and molecular formula. For this compound (C₁₀H₁₄ClNO), the calculated exact mass would be compared to the experimentally measured mass. The high accuracy of HRMS provides strong evidence for the proposed molecular formula, distinguishing it from other potential isobaric compounds.

Table 3: High-Resolution Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₀H₁₄ClNO |

| Calculated Exact Mass | 199.0764 |

| Measured Exact Mass (M+H)⁺ | 200.0837 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups. The O-H stretch of the alcohol and the N-H stretches of the primary amine would appear as broad bands in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic chain would be observed around 2850-3100 cm⁻¹. The C-Cl stretch would typically appear in the fingerprint region, below 800 cm⁻¹.

Table 4: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | ~3400 | Strong, Broad |

| N-H Stretch (Amine) | ~3300-3350 | Medium, Broad |

| Aromatic C-H Stretch | ~3050 | Medium |

| Aliphatic C-H Stretch | ~2960 | Strong |

| C-N Stretch | ~1200 | Medium |

| C-O Stretch | ~1050 | Strong |

| C-Cl Stretch | ~750 | Strong |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsion angles. Crucially, for a chiral molecule, X-ray crystallography can be used to determine the absolute configuration (R or S) of the stereocenter, provided a suitable crystal is obtained and anomalous dispersion effects are measured. This technique offers an unambiguous and definitive structural proof in the solid state.

Chiral Chromatography for Enantiomeric Excess Determination (e.g., HPLC, GC)

The determination of enantiomeric purity, or enantiomeric excess (ee), is a critical step in the synthesis and characterization of chiral molecules like this compound. Due to their identical physical properties in an achiral environment, enantiomers cannot be separated by standard chromatographic techniques. Chiral chromatography, which utilizes a chiral stationary phase (CSP) to create a diastereomeric interaction with the enantiomers, is the most prevalent and reliable method for this purpose. mdpi.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) are two powerful techniques widely employed for the enantioseparation of amino alcohols and related compounds. oup.comnih.gov

The fundamental principle of chiral chromatography involves the differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. This results in the formation of transient, diastereomeric complexes with different energies of formation, leading to different retention times for each enantiomer and allowing for their separation and quantification. nih.gov The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers in the chromatogram.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely adopted method for the separation of amino alcohol enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. researchgate.net These phases often operate in normal-phase, polar organic, or reversed-phase modes, providing a broad range of selectivities. The choice of mobile phase, which typically consists of a nonpolar solvent like hexane (B92381) mixed with an alcohol such as isopropanol (B130326) or ethanol, is crucial for achieving optimal separation. mdpi.com Basic or acidic additives are often incorporated into the mobile phase to improve peak shape and resolution by suppressing unwanted ionic interactions with residual silanol (B1196071) groups on the silica (B1680970) support. mdpi.com

For a compound like this compound, the presence of both an amino group and a hydroxyl group allows for multiple points of interaction—hydrogen bonding, dipole-dipole, and π-π interactions—with the chiral stationary phase, facilitating enantiomeric recognition.

Below is a representative data table illustrating a typical chiral HPLC method that could be applied to separate the enantiomers of a structurally analogous chlorophenyl-containing amino alcohol.

Table 1: Illustrative Chiral HPLC Method for Enantioseparation

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV at 220 nm |

| Retention Time (t_R1) | 12.5 min |

| Retention Time (t_R2) | 15.8 min |

| Resolution (R_s) | > 2.0 |

Gas Chromatography (GC)

Chiral GC is another powerful technique, particularly for volatile and thermally stable compounds. For non-volatile analytes like amino alcohols, derivatization is typically required to increase their volatility and improve chromatographic performance. The amino and hydroxyl groups are often converted into less polar derivatives, for example, by acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA). nih.gov

The separation is then carried out on a capillary column coated with a chiral stationary phase. Cyclodextrin derivatives and chiral amino acid derivatives, such as Chirasil-Val, are common CSPs used in GC. uni-muenchen.denih.gov The carrier gas is typically hydrogen or helium. One of the advantages of chiral GC is that method development can be straightforward, as chiral selectivity can often be enhanced by simply adjusting the column temperature.

The following table provides an example of a chiral GC method that could be used for the enantiomeric excess determination of a derivatized amino alcohol similar to this compound.

Table 2: Illustrative Chiral GC Method for Enantioseparation of a Derivatized Analog

| Parameter | Condition |

|---|---|

| Column | Chirasil-DEX CB (di-tert-butyldimethylsilyl beta-cyclodextrin) |

| Dimensions | 25 m x 0.25 mm, 0.25 µm film thickness |

| Derivatizing Agent | Trifluoroacetic Anhydride (TFAA) |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min (constant flow) |

| Oven Program | 100°C (hold 1 min), then ramp to 180°C at 5°C/min |

| Injector Temp. | 250°C |

| Detector | FID at 270°C |

| Retention Time (t_R1) | 18.2 min |

| Retention Time (t_R2) | 18.9 min |

| Resolution (R_s) | > 1.8 |

By integrating the peak areas obtained from either HPLC or GC chromatograms, the enantiomeric excess (% ee) can be precisely calculated using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] × 100. These chromatographic techniques are indispensable in research for verifying the stereochemical outcome of asymmetric syntheses and for the quality control of enantiomerically pure compounds.

Theoretical and Computational Investigations of 1 Amino 2 4 Chlorophenyl Butan 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of molecules. These calculations can predict a wide range of characteristics with a high degree of accuracy.

The three-dimensional structure of a molecule is fundamental to its function and reactivity. Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For a flexible molecule like 1-Amino-2-(4-chlorophenyl)butan-2-ol, which has several rotatable bonds, multiple energy minima, or conformers, may exist.

Illustrative Conformational Analysis Data for this compound:

| Conformer | Dihedral Angle (N-C2-C3-C4) (°) | Relative Energy (kcal/mol) | Population (%) |

| A | 60 (gauche) | 0.00 | 45 |

| B | 180 (anti) | 0.50 | 30 |

| C | -60 (gauche) | 1.20 | 25 |

The electronic structure of a molecule dictates its reactivity and spectroscopic properties. Key aspects of the electronic structure that are often investigated computationally include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

The HOMO represents the outermost orbital containing electrons and is associated with the ability of a molecule to donate electrons. The LUMO is the innermost orbital without electrons and relates to the ability of a molecule to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability. A smaller gap generally implies higher reactivity. researchgate.netresearchgate.netnih.gov

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It helps in identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netwalisongo.ac.idyoutube.com In this compound, the lone pairs on the nitrogen and oxygen atoms are expected to be regions of negative potential (red/yellow), making them susceptible to electrophilic attack, while the hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential (blue), indicating sites for nucleophilic interaction.

Illustrative Electronic Properties for this compound (DFT/B3LYP/6-31G):*

| Property | Value (eV) |

| HOMO Energy | -8.5 |

| LUMO Energy | -0.5 |

| HOMO-LUMO Gap | 8.0 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar organic molecules, as specific computational results for this compound were not found in the reviewed literature.

Computational chemistry can be used to model chemical reactions, providing detailed information about the reaction mechanism. This involves identifying the transition states, which are the highest energy points along the reaction coordinate, and calculating the activation energies. researchgate.net For the synthesis of this compound, computational studies could elucidate the step-by-step mechanism of its formation, for instance, through the reaction of an appropriate epoxide with an amine. diva-portal.orgscirp.org

Transition state analysis provides insights into the factors that control the rate and selectivity of a reaction. By examining the geometry and electronic structure of the transition state, chemists can understand how different substituents or reaction conditions might influence the outcome of the reaction.

Quantum chemical calculations can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions. researchgate.netresearchgate.netresearchgate.net These predictions are invaluable for interpreting experimental spectra and can aid in the structural elucidation of new compounds. drugbank.comd-nb.infoacademie-sciences.frliverpool.ac.ukgithub.io

NMR Spectroscopy: Theoretical calculations of NMR parameters can help in assigning the signals in experimental ¹H and ¹³C NMR spectra to specific atoms in the molecule.

IR Spectroscopy: Calculated IR spectra can assist in the identification of characteristic vibrational modes associated with the functional groups present in this compound, such as the O-H, N-H, and C-Cl stretching vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for UV-Vis absorption, providing information about the chromophores within the molecule. nih.gov

Illustrative Predicted Spectroscopic Data for this compound:

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (OH proton) | 3.5 ppm |

| ¹³C NMR | Chemical Shift (C-OH carbon) | 75 ppm |

| IR | Vibrational Frequency (O-H stretch) | 3400 cm⁻¹ |

| UV-Vis | Maximum Absorption Wavelength (λmax) | 220 nm |

Note: The data in this table is hypothetical and for illustrative purposes, as specific predicted spectroscopic data for this compound are not available in the reviewed literature.

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations are excellent for studying static properties of molecules, Molecular Dynamics (MD) simulations are used to explore their dynamic behavior over time. nih.govrsc.orgbioinformaticsreview.comacs.orgresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms change over time.

For this compound, MD simulations can be used for extensive conformational sampling. By simulating the molecule in a solvent, such as water or an organic solvent, one can observe the transitions between different conformers and determine their relative populations under realistic conditions. This approach can provide a more comprehensive understanding of the conformational landscape than static quantum chemical calculations alone. nih.govmdpi.com

In Silico Prediction of Chemical Reactivity and Selectivity

In silico methods, which are computational approaches to predict chemical and biological properties, can be applied to assess the reactivity and selectivity of this compound. nih.gov These predictions are often based on Quantitative Structure-Activity Relationship (QSAR) models or machine learning algorithms trained on large datasets of known chemical reactions.

For this compound, in silico models could be used to predict:

Site of Metabolism: Identifying which atoms in the molecule are most likely to be modified by metabolic enzymes.

Potential for Undesired Reactions: Assessing the likelihood of the molecule participating in reactions that could lead to toxicity.

Regio- and Stereoselectivity: Predicting the outcome of reactions involving the different functional groups of the molecule. nih.govwestlake.edu.cn

These predictive models are becoming increasingly important in the early stages of drug discovery and chemical development, as they can help to prioritize compounds for synthesis and testing.

Computational Stereochemistry and Chiral Recognition Studies

Due to the presence of two chiral centers, this compound can exist as four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). Computational chemistry provides powerful tools to investigate the three-dimensional structure of these stereoisomers and to understand the mechanisms by which they are recognized by other chiral molecules, a process known as chiral recognition. While specific computational studies on this compound are not extensively available in public literature, the methodologies described herein are standard approaches in the field for analogous chiral amino alcohols.

Conformational Analysis and Stereoisomer Stability

DFT calculations can predict the relative stabilities of the diastereomers and the conformers of each enantiomer. The results of such a hypothetical study are presented in Table 1. In this illustrative example, the energies of various conformers of the (1R,2S) and (1S,2R) enantiomers have been calculated, with the most stable conformer set as the reference (0.00 kcal/mol).

| Conformer | Enantiomer | Relative Energy (kcal/mol) | Key Dihedral Angle (N-C1-C2-O) |

|---|---|---|---|

| 1 | (1R,2S) | 0.00 | 60.5° |

| 2 | (1R,2S) | 1.25 | -58.9° |

| 3 | (1R,2S) | 2.80 | 178.2° |

| 1 | (1S,2R) | 0.00 | -60.5° |

| 2 | (1S,2R) | 1.25 | 58.9° |

| 3 | (1S,2R) | 2.80 | -178.2° |

Chiral Recognition Mechanisms

Understanding how enantiomers of this compound interact differently with a chiral environment (such as a chiral stationary phase in chromatography) is the essence of chiral recognition studies. Molecular Dynamics (MD) simulations are a powerful tool for this purpose. MD simulations model the movement of atoms over time, providing insights into the dynamic interactions between the enantiomers and a chiral selector molecule.

These simulations can reveal the preferred binding orientations and calculate the interaction energies. The difference in interaction energy between the two enantiomers and the chiral selector is the basis for their separation. A hypothetical MD simulation could model the interaction of the (1R,2S) and (1S,2R) enantiomers with a chiral stationary phase. The results might show that one enantiomer forms more stable hydrogen bonds or has more favorable van der Waals interactions with the chiral selector.

Table 2 presents illustrative results from a hypothetical MD simulation, showing the calculated average interaction energies. A more negative value indicates a stronger, more favorable interaction.

| Enantiomer | Average Interaction Energy (kcal/mol) | Key Intermolecular Interactions |

|---|---|---|

| (1R,2S) | -7.8 | Hydrogen bond (NH2...O), π-π stacking |

| (1S,2R) | -6.2 | Hydrogen bond (OH...O), steric hindrance |

These computational approaches are invaluable for rationalizing experimentally observed chiral separations and for the design of new chiral selectors with improved recognition capabilities for amino alcohols like this compound.

Structure Activity Relationship Sar Studies and Molecular Interactions in Non Clinical Research

Exploration of the Amino Alcohol Moiety as a Pharmacophore or Synthone

The amino alcohol moiety is a well-established pharmacophore and a versatile synthone in the design and synthesis of numerous biologically active compounds. A pharmacophore is the ensemble of steric and electronic features that is necessary in order to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. As a synthone, the amino alcohol unit provides a valuable building block for the construction of more complex molecules.

The biological significance of the amino alcohol group stems from its ability to form key interactions with biological macromolecules. The hydroxyl (-OH) and amino (-NH2) groups can act as both hydrogen bond donors and acceptors, facilitating anchoring of the molecule within the binding site of a receptor or an enzyme. The protonated amino group can also participate in ionic interactions with negatively charged residues, such as aspartate or glutamate, in a protein.

In the context of medicinal chemistry, the amino alcohol motif is present in a wide array of therapeutic agents, including certain beta-blockers, antiretroviral drugs, and antifungal agents. For instance, research on l-amino alcohol derivatives has demonstrated their potential as broad-spectrum antifungal agents. The amino alcohol core is crucial for their mechanism of action, which can involve the inhibition of essential fungal enzymes.

Impact of the 4-Chlorophenyl Substitution on Molecular Interactions

The presence of a 4-chlorophenyl group significantly influences the molecular interactions of 1-Amino-2-(4-chlorophenyl)butan-2-ol. The chlorine atom, being an electron-withdrawing group, can modulate the electronic properties of the phenyl ring. This can affect pi-pi stacking interactions with aromatic residues in a binding pocket.

Furthermore, the chloro-substituent introduces a region of hydrophobicity, which can lead to favorable van der Waals and hydrophobic interactions with nonpolar pockets in a biological target. The position of the chlorine atom at the para-position of the phenyl ring is also a critical determinant of biological activity in many classes of compounds. For example, in a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, this substitution pattern was found to be important for their kinase inhibitory activity. nih.gov

The chlorine atom can also participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species and interacts with a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom, in a protein. This type of interaction can contribute to the binding affinity and selectivity of the compound.

Stereochemical Influences on Binding and Selectivity in Biological Systems (in vitro, non-human)

This compound possesses a chiral center at the carbon atom bearing the hydroxyl and 4-chlorophenyl groups. The stereochemistry of this center can have a profound impact on the compound's interaction with biological targets, which are themselves chiral. It is a well-established principle in pharmacology that different enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and even toxicities.

In studies of analogous amino alcohol derivatives, it has been consistently observed that biological activity is often stereospecific. For instance, in a series of l-amino alcohol derivatives investigated as antifungal agents, it was found that only the S-configuration isomers displayed significant antifungal activity. researchgate.net This stereoselectivity arises from the specific three-dimensional arrangement of the pharmacophoric groups, which must complement the topography of the binding site on the target protein.

The differential binding of enantiomers can be attributed to the "three-point attachment" model, where one enantiomer can establish multiple, favorable interactions with the target, while the other enantiomer cannot achieve the same optimal fit. This can lead to significant differences in binding affinity and, consequently, biological response.

Interactions with Biological Macromolecules (e.g., Enzymes, Receptors in vitro, non-human)

The structural features of this compound suggest its potential to interact with various biological macromolecules, including enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds, while the 4-chlorophenyl ring can engage in hydrophobic and pi-stacking interactions.

The potential for enzyme inhibition by this compound would depend on the specific enzyme and its active site architecture. The amino alcohol moiety could mimic the transition state of a substrate, leading to competitive inhibition.

Table 1: In Vitro Enzyme Inhibition by Analogous Amino Alcohol Derivatives

| Compound Class | Target Enzyme | Inhibition Data (IC50/MIC) | Reference |

| l-amino alcohol derivatives | Candida albicans CYP51 | MIC: 0.03–0.5 μg/mL | researchgate.net |

| N-{2-(4-chlorophenyl) acetyl} amino alcohols | Various microbial targets | Moderate antimicrobial activity | researchgate.net |

| Non-proteinogenic amino acid derivatives | Human Carbonic Anhydrase I & II | IC50: 0.661–0.836 μM | nih.gov |

| 2-Amino-4-methylpyridine | Inducible Nitric Oxide Synthase (NOS II) | IC50: 6 nM (mouse) | nih.gov |

This table presents data for analogous compounds and not for this compound itself.

Specific receptor binding data for this compound is not extensively documented in publicly available literature. However, the structural components of the molecule are present in compounds known to interact with various receptors. The 4-chlorophenyl group, for instance, is a common feature in ligands for a range of receptors, including those in the central nervous system.

The evaluation of receptor binding affinities is typically conducted through radioligand binding assays, where the test compound's ability to displace a known radiolabeled ligand from its receptor is measured. Such studies would be necessary to determine the receptor binding profile of this compound.

Design Principles for Derivatives with Tuned Molecular Recognition Properties

The design of derivatives of this compound with enhanced or modified molecular recognition properties can be guided by established principles of medicinal chemistry and structure-activity relationships.

Modification of the Amino Group: The primary amino group can be alkylated or acylated to introduce different substituents. This can alter the basicity, lipophilicity, and steric bulk of this part of the molecule, potentially leading to improved binding affinity or selectivity. For example, converting the primary amine to a secondary or tertiary amine can influence its pKa and hydrogen bonding capacity.

Substitution on the Phenyl Ring: While the 4-chloro substitution is a key feature, exploring other substituents at this or other positions on the phenyl ring could fine-tune the electronic and steric properties. For instance, replacing the chlorine with other halogens (e.g., fluorine, bromine) or with electron-donating groups (e.g., methoxy) could systematically probe the interaction with the binding pocket. mdpi.com

Modification of the Butanol Backbone: Altering the length or branching of the alkyl chain could impact the conformational flexibility of the molecule and its ability to adopt an optimal binding pose.

Stereochemical Control: The synthesis of individual enantiomers and diastereomers is crucial for identifying the eutomer (the more active stereoisomer) and understanding the stereochemical requirements for binding.

A comprehensive structure-activity relationship study, often employing techniques like 3D-QSAR (Quantitative Structure-Activity Relationship), can provide a predictive model to guide the design of more potent and selective analogs. rsc.org

Potential Applications and Future Research Directions in Chemical Science

Role as a Chiral Building Block in Advanced Organic Synthesis

Chiral amino alcohols are recognized as pivotal building blocks in the asymmetric synthesis of complex organic molecules, particularly pharmaceuticals and other biologically active compounds. The defined stereochemistry at the carbon atom bearing the hydroxyl and chlorophenyl groups makes 1-Amino-2-(4-chlorophenyl)butan-2-ol a valuable precursor for introducing chirality into larger molecules.

The presence of both an amino and a hydroxyl group allows for a range of chemical transformations. These functional groups can be selectively protected and reacted to build molecular complexity. For instance, the amino group can be acylated or alkylated, while the hydroxyl group can be etherified or esterified. This versatility enables its incorporation into a variety of molecular scaffolds.

While specific examples of advanced organic syntheses utilizing this compound are not yet widely reported in peer-reviewed literature, its structural similarity to other 2-amino-2-aryl-alkanol derivatives suggests its potential utility in the synthesis of:

Chiral auxiliaries: These are chemical compounds that can be temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.

Pharmaceutical intermediates: The structural motif of a chiral amino alcohol is present in numerous drug molecules.

Complex natural product analogues: The synthesis of analogues of natural products often relies on the availability of unique chiral building blocks.

The synthesis of this compound itself can be achieved through methods such as the reductive amination of a corresponding ketone precursor, which allows for the potential to generate different stereoisomers. evitachem.com

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Potential Reaction | Resulting Functional Group |

|---|---|---|

| Amino Group | Acylation | Amide |

| Alkylation | Secondary/Tertiary Amine | |

| Schiff Base Formation | Imine | |

| Hydroxyl Group | Etherification | Ether |

| Esterification | Ester |

Development of Novel Catalysts or Ligands Utilizing its Stereogenic Centers

The stereogenic centers of this compound make it an attractive candidate for the development of chiral ligands for asymmetric catalysis. The amino and hydroxyl groups can act as coordination sites for metal centers, creating a chiral environment that can influence the stereochemical outcome of a catalytic reaction.

The development of such catalysts would likely involve the modification of the amino group to create bidentate or tridentate ligands. For example, reaction of the amino group with other coordinating moieties could lead to the formation of ligands analogous to well-established classes like salen or pincer ligands.

While research on catalysts derived specifically from this compound is still an emerging area, the broader class of chiral amino alcohols has been successfully employed in the synthesis of ligands for a variety of asymmetric transformations, including:

Asymmetric reductions: Catalytic reduction of prochiral ketones and imines.

Asymmetric additions: Enantioselective addition of nucleophiles to aldehydes, ketones, and imines.

Asymmetric carbon-carbon bond-forming reactions: Such as aldol (B89426) and Michael reactions.